

# An In-depth Technical Guide to 4-methyl-1H-indazol-5-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

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## Introduction

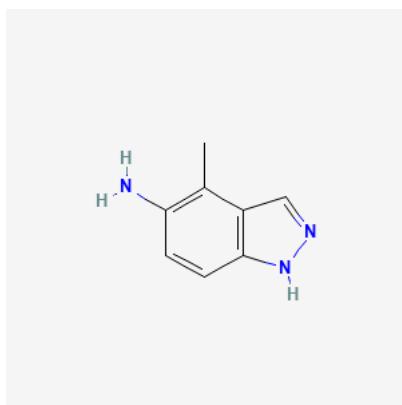
**4-methyl-1H-indazol-5-amine** is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceutical agents, recognized for its role as a versatile pharmacophore. This technical guide provides a comprehensive overview of the chemical identity, structural features, and a proposed synthetic pathway for **4-methyl-1H-indazol-5-amine**. While specific experimental data on its biological activity and spectral analysis are not readily available in the public domain, this guide infers potential applications based on the known activities of structurally related indazole derivatives.

## Chemical Identity and Structure

The nomenclature and structural details of **4-methyl-1H-indazol-5-amine** are fundamental for its unambiguous identification and characterization in a research and development setting.

IUPAC Name: **4-methyl-1H-indazol-5-amine**[\[1\]](#)

Chemical Structure:



(Image Source: PubChem CID 19354421)

#### Molecular and Physical Properties:

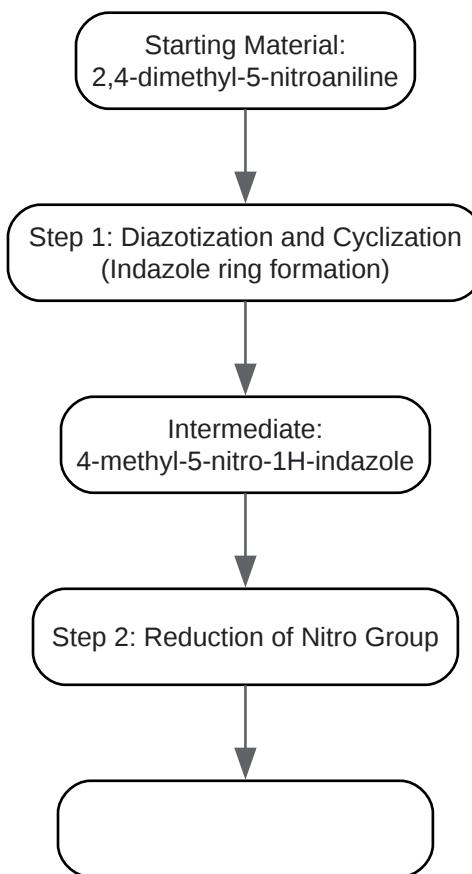
A summary of the key physicochemical properties of **4-methyl-1H-indazol-5-amine** is presented in the table below. These computed properties are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	147.18 g/mol	<a href="#">[1]</a>
CAS Number	101257-89-0	<a href="#">[1]</a>
Boiling Point (Predicted)	374.0 °C at 760 mmHg	
Density (Predicted)	1.295 g/cm <sup>3</sup>	
LogP (Predicted)	1.2	<a href="#">[1]</a>

## Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **4-methyl-1H-indazol-5-amine** is not explicitly documented in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous indazole derivatives. The proposed pathway involves a two-step process: the formation of the indazole ring from a substituted aniline precursor, followed by the reduction of a nitro group to the desired amine.

Logical Workflow for the Proposed Synthesis:



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Caption: Proposed two-step synthesis of **4-methyl-1H-indazol-5-amine**.

## Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key steps in the synthesis of **4-methyl-1H-indazol-5-amine**. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole from 2,4-dimethyl-5-nitroaniline

This step involves the formation of the indazole ring via diazotization of the amino group of 2,4-dimethyl-5-nitroaniline, followed by intramolecular cyclization.

- Reaction Scheme:

- 2,4-dimethyl-5-nitroaniline is dissolved in a suitable acidic medium, such as glacial acetic acid.
- The solution is cooled to 0-5 °C.
- A solution of sodium nitrite ( $\text{NaNO}_2$ ) in water is added dropwise while maintaining the low temperature to form the diazonium salt.
- The reaction mixture is then allowed to warm to room temperature, promoting the intramolecular cyclization to form 4-methyl-5-nitro-1H-indazole.
- The product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
- Purification can be achieved by recrystallization from a suitable solvent like ethanol.

#### Step 2: Reduction of 4-methyl-5-nitro-1H-indazole to **4-methyl-1H-indazol-5-amine**

The reduction of the nitro group to a primary amine is a common and well-established transformation in organic synthesis.

- Reaction Scheme:

- 4-methyl-5-nitro-1H-indazole is suspended in a solvent such as ethanol.
- An excess of a reducing agent, for instance, stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), is added to the suspension.
- The reaction mixture is heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- After cooling, the reaction mixture is made basic by the addition of an aqueous solution of a base like sodium bicarbonate or sodium hydroxide.
- The product is then extracted into an organic solvent, for example, ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **4-methyl-1H-indazol-5-**

amine.

- Further purification can be performed by column chromatography on silica gel.

## Potential Biological Activity and Signaling Pathways

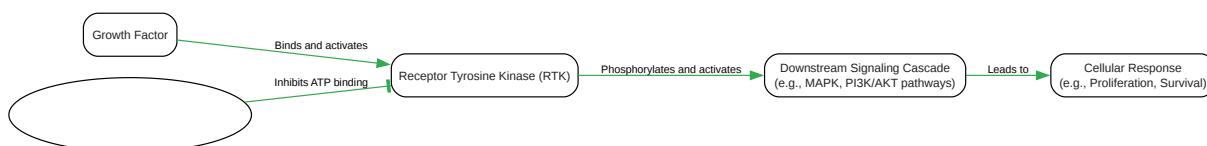
Direct experimental evidence for the biological activity of **4-methyl-1H-indazol-5-amine** is not currently available in the public domain. However, the indazole nucleus is a key structural motif in a multitude of compounds with significant therapeutic properties, particularly as kinase inhibitors.

Many indazole derivatives have been reported to exhibit potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways.

Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that **4-methyl-1H-indazol-5-amine** could serve as a valuable building block or intermediate in the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-based kinase inhibitors. This is a hypothetical representation and does not imply a confirmed mechanism for **4-methyl-1H-indazol-5-amine** itself.



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Caption: Potential inhibition of a generic RTK signaling pathway.

## Conclusion

**4-methyl-1H-indazol-5-amine** is a well-defined chemical entity with a clear IUPAC name and structure. While specific, validated experimental protocols for its synthesis and detailed characterization of its biological activity are not readily available, this guide provides a robust, proposed synthetic route based on established chemical principles. The prevalence of the indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, suggests that **4-methyl-1H-indazol-5-amine** holds potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its synthesis, characterize its properties, and elucidate its potential biological activities. This guide serves as a foundational resource for researchers and drug development professionals interested in the chemistry and potential applications of this and related indazole compounds.

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## References

- 1. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem  
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